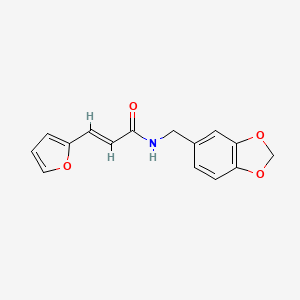
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-furyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BFA or Brefeldin A and has been found to have a wide range of biochemical and physiological effects.
作用機序
BFA inhibits the transport of proteins from the ER to the Golgi apparatus by disrupting the function of the COPI (coat protein complex I) vesicles. COPI vesicles are responsible for transporting proteins from the ER to the Golgi apparatus, and BFA disrupts their function by inhibiting the activity of the ARF (ADP-ribosylation factor) protein. This inhibition leads to the accumulation of proteins in the ER and the disruption of the Golgi apparatus.
Biochemical and Physiological Effects:
BFA has been found to have a wide range of biochemical and physiological effects. In addition to its effects on protein trafficking, BFA has been found to inhibit the secretion of cytokines, disrupt the function of the cytoskeleton, and induce apoptosis in certain cell types. BFA has also been found to have anti-tumor properties and has been studied for its potential use in cancer treatment.
実験室実験の利点と制限
One of the advantages of using BFA in lab experiments is its specificity for inhibiting protein trafficking. This specificity allows researchers to study the mechanisms of protein trafficking without interfering with other cellular processes. However, BFA has also been found to have toxic effects on certain cell types, and its use in lab experiments requires careful consideration of the concentration and duration of exposure.
将来の方向性
There are several future directions for the study of BFA. One area of research is the development of new analogs of BFA with improved specificity and reduced toxicity. Another area of research is the identification of new pathways involved in protein trafficking, which could lead to the development of new therapies for diseases such as cystic fibrosis and Alzheimer's disease. Additionally, the anti-tumor properties of BFA could be further studied for their potential use in cancer treatment.
合成法
The synthesis of BFA involves several steps, starting with the reaction of 2-furyl acrylamide with benzyl bromide in the presence of a base such as potassium carbonate. This reaction yields N-(benzyl)-3-(2-furyl)acrylamide, which is then reacted with sodium hydride and 1,3-benzodioxole in dimethylformamide to produce BFA. The final product is obtained through purification using column chromatography.
科学的研究の応用
BFA has been extensively studied for its potential applications in scientific research. One of the most significant applications of BFA is in the study of protein trafficking. BFA has been found to inhibit the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This effect has been used to study the mechanisms of protein trafficking and has led to the discovery of new pathways involved in this process.
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(6-4-12-2-1-7-18-12)16-9-11-3-5-13-14(8-11)20-10-19-13/h1-8H,9-10H2,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBNFGOONLXJAJ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790715 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-furyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

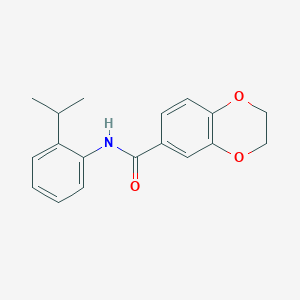
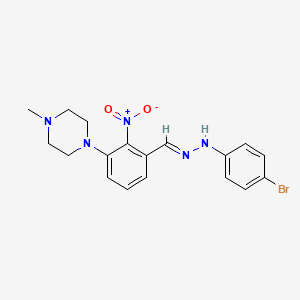
![5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)
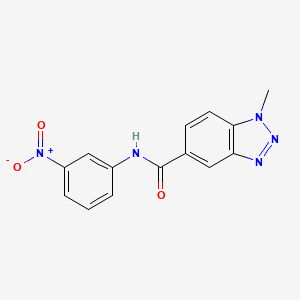
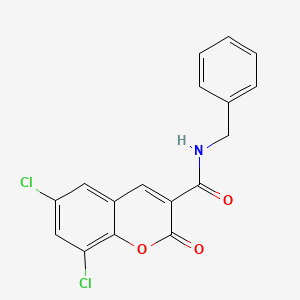
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)